molecular formula C33H27N5O3S B12031720 N'-[(E)-9-Anthrylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

N'-[(E)-9-Anthrylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Cat. No.: B12031720
M. Wt: 573.7 g/mol
InChI Key: OPRHWJVPKPPEIF-QXUDOOCXSA-N
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Description

Preparation Methods

The synthesis of N’-[(E)-9-Anthrylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves multiple steps. The general synthetic route includes the condensation of 9-anthraldehyde with 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation process

Chemical Reactions Analysis

N’-[(E)-9-Anthrylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-9-Anthrylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N’-[(E)-9-Anthrylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

N’-[(E)-9-Anthrylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can be compared to other similar compounds, such as:

Properties

Molecular Formula

C33H27N5O3S

Molecular Weight

573.7 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C33H27N5O3S/c1-40-26-15-11-22(12-16-26)32-36-37-33(38(32)25-13-17-27(41-2)18-14-25)42-21-31(39)35-34-20-30-28-9-5-3-7-23(28)19-24-8-4-6-10-29(24)30/h3-20H,21H2,1-2H3,(H,35,39)/b34-20+

InChI Key

OPRHWJVPKPPEIF-QXUDOOCXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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